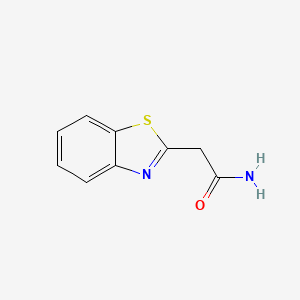

2-(1,3-Benzothiazol-2-yl)acetamide

Übersicht

Beschreibung

2-(1,3-Benzothiazol-2-yl)acetamide is a heterocyclic organic compound . It has a molecular formula of C9H8N2OS .

Synthesis Analysis

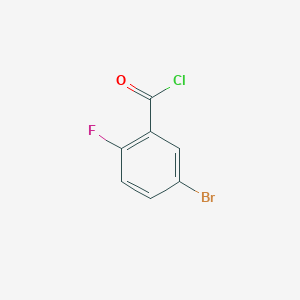

The synthesis of 2-(1,3-Benzothiazol-2-yl)acetamide involves direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Chemical Reactions Analysis

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .Physical And Chemical Properties Analysis

2-(1,3-Benzothiazol-2-yl)acetamide has a molecular weight of 192.24 .Wissenschaftliche Forschungsanwendungen

Anti-tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results or Outcomes: The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Inhibition of Ubiquitin Ligase

- Scientific Field: Biochemistry

- Summary of Application: N-benzothiazol-2-yl-amides, including “2-(1,3-Benzothiazol-2-yl)acetamide”, have been associated with the inhibition of ubiquitin ligase .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Selective Cytotoxicity Against Tumorigenic Cell Lines

- Scientific Field: Oncology

- Summary of Application: N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Prophylaxis and Treatment of Rotavirus Infections

- Scientific Field: Virology

- Summary of Application: N-benzothiazol-2-yl-amides have been studied for the prophylaxis and treatment of rotavirus infections .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Adenosine A2A Receptor Modulators

- Scientific Field: Pharmacology

- Summary of Application: N-benzothiazol-2-yl-amides have been studied as potential modulators of the adenosine A2A receptor .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

- Scientific Field: Endocrinology

- Summary of Application: N-benzothiazol-2-yl-amides have been investigated as potential therapeutic agents for disorders associated with nuclear hormone receptors .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Zukünftige Richtungen

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWFXSMDQBKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621530 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)acetamide | |

CAS RN |

51542-41-7 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)